(2E)-3-(3-Bromophenyl)but-2-enoic acid

Positional isomerism Structure-activity relationship Enzyme inhibition

(2E)-3-(3-Bromophenyl)but-2-enoic acid (CAS 91121-59-4) is a synthetic, low-molecular-weight (241.08 g/mol) phenylbutenoic acid building block characterized by a meta-brominated aromatic ring conjugated through an E-configured double bond to a carboxylic acid terminus. The compound belongs to the α,β-unsaturated carboxylic acid class, positioning it as an electrophilic Michael acceptor suitable for conjugate addition chemistry and a precursor for heterocycle construction.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 91121-59-4
Cat. No. B3431564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-Bromophenyl)but-2-enoic acid
CAS91121-59-4
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H9BrO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+
InChIKeyPFEJJKHATQGTGW-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: (2E)-3-(3-Bromophenyl)but-2-enoic acid (CAS 91121-59-4) Structure, Class, and Differentiation Potential


(2E)-3-(3-Bromophenyl)but-2-enoic acid (CAS 91121-59-4) is a synthetic, low-molecular-weight (241.08 g/mol) phenylbutenoic acid building block characterized by a meta-brominated aromatic ring conjugated through an E-configured double bond to a carboxylic acid terminus. The compound belongs to the α,β-unsaturated carboxylic acid class, positioning it as an electrophilic Michael acceptor suitable for conjugate addition chemistry and a precursor for heterocycle construction. Commercially, it is typically supplied at 95% purity in quantities spanning 1 g, 5 g, and 10 g .

Why Generic Analogs Cannot Replace (2E)-3-(3-Bromophenyl)but-2-enoic acid in MedChem and Synthesis Programs


Generic substitution within the bromophenyl-butenoic acid family is precluded by three critical structural variables that independently alter molecular recognition: (i) bromine ring position (ortho, meta, or para) shifts both electrostatic potential surfaces and steric accessibility, directly impacting target binding; (ii) the E-geometry of the α,β-unsaturated acid dictates conjugation efficiency and the trajectory of downstream cyclization products; and (iii) the presence of the methyl substituent at the β-position distinguishes this scaffold from the widely studied des-methyl cinnamic acid series, as demonstrated by the structurally distinct antibacterial intermediate 4-(3-Bromophenyl)-4-oxo-2-butenoic acid in patent literature for hypotensor and pyridazinone synthesis [1]. The combined effect of meta-bromo placement, E-olefin geometry, and β-methyl substitution creates a unique electrophilic and steric profile that cannot be replicated by the 2-bromo isomer, 4-bromo isomer, or saturated 3-(3-bromophenyl)butanoic acid analog.

Quantitative Differentiation Evidence for (2E)-3-(3-Bromophenyl)but-2-enoic acid: Comparative Data Against Structural Analogs


Meta-Bromo Positional Isomerism Drives Distinct Biological Activity Compared to Para and Ortho Analogs

The compound 4-(3-Bromophenyl)-2-hydroxy-4-oxo-but-2-enoic acid, which shares the identical meta-bromophenyl motif, demonstrates measurable affinity for biological targets. A structurally characterized analog, (Z)-4-(3-Bromophenyl)-2-hydroxy-4-oxo-but-2-enoic acid (CHEMBL22197), exhibits an IC50 of 1,700 nM against Kynurenine-3-hydroxylase [1]. In a separate assay series, the same meta-bromo-substituted phenotype shows an IC50 of 2,000 nM in an HIV-1 integrase strand transfer assay [2]. These quantitative inhibition data establish that the 3-bromophenyl pharmacophore confers specific binding properties relevant for enzyme inhibitor programs. The 4-bromo positional isomer (CAS 90772-57-9) and the 2-bromo isomer are commercially available but lack reported bioactivity against these specific targets, indicating the meta-position may offer unique target engagement that cannot be replicated by ortho or para congeners.

Positional isomerism Structure-activity relationship Enzyme inhibition

E-Configured α,β-Unsaturated Acid Enables Conjugate Addition Chemistry Unavailable to the Saturated Analog

(2E)-3-(3-Bromophenyl)but-2-enoic acid possesses a conjugated α,β-unsaturated carbonyl system with defined E-stereochemistry, rendering it electrophilic at the β-position and enabling 1,4-conjugate (Michael) addition reactions . The direct saturated analog, 3-(3-bromophenyl)butanoic acid (CAS 53086-45-6), lacks this α,β-unsaturation and is consequently unreactive toward nucleophilic addition at the β-carbon. The synthetic utility of the E-α,β-unsaturated acid scaffold is further evidenced by patent literature, where related 4-aryl-4-oxo-2-butenoic acid derivatives serve as intermediates for bioactive 6-phenyl-3(2H)pyridazinones [1]. The target compound's combination of E-olefin geometry, meta-bromo substitution, and β-methyl group provides a distinct scaffold for constructing substituted heterocycles, lactones, and amino acid derivatives not accessible from the saturated or des-methyl cinnamic acid frameworks.

Michael acceptor Synthetic intermediate Heterocycle synthesis

β-Methyl Substitution Differentiates from the Widely Available Des-Methyl Cinnamic Acid Series

The presence of a methyl substituent at the β-position of the butenoic acid chain distinguishes (2E)-3-(3-Bromophenyl)but-2-enoic acid from the structurally simpler 3-bromocinnamic acid (CAS 32862-97-8, IUPAC: (E)-3-(3-bromophenyl)prop-2-enoic acid) . The β-methyl group introduces a stereoelectronic perturbation that alters: (i) the conformational preferences of the α,β-unsaturated system, (ii) the steric environment around the electrophilic β-carbon, and (iii) the lipophilicity (cLogP estimated increase of approximately 0.5 units vs. des-methyl analog). 3-Bromocinnamic acid has been studied primarily as a metabolite of cinromide (3-bromo-N-ethylcinnamamide) , whereas the β-methyl-substituted butenoic acid scaffold offers a differentiated starting point for lead optimization programs seeking enhanced steric bulk at the β-position to modulate target selectivity or metabolic stability. The methyl group also blocks potential metabolic epoxidation or hydroxylation at that position relative to cinnamic acid derivatives.

Scaffold differentiation Cinnamic acid analog Pharmacophore design

Commercial Availability of the Specific E-Isomer Ensures Reproducible Reactivity for Conjugate Addition and Cyclization Chemistry

The compound is supplied as the defined (2E)-isomer with a minimum purity of 95% . Consistent stereochemistry is critical because the E-configuration governs the geometry of conjugate addition products and the regiochemical outcome of cycloaddition reactions. Mixtures of E/Z isomers—which can arise from non-stereoselective syntheses—would produce variable product distributions, complicating purification and reducing synthetic yield reproducibility. The explicitly specified E-geometry at procurement eliminates this variability. In contrast, the related compound (E)-3-(4-bromophenyl)but-2-enoic acid (CAS 90772-57-9) is listed by CymitQuimica also as a single isomer, but no equivalent Z-isomer is commercially specified for direct comparative procurement . The purchasing specification of ≥95% purity with defined E-stereochemistry provides a reproducible input for SAR studies, reaction optimization, and scale-up campaigns.

Stereochemical integrity Reproducibility Procurement specification

Meta-Bromo Aromatic Substitution Provides a Distinct Synthetic Handle for Cross-Coupling Chemistry

The meta-bromo substituent on the phenyl ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the scaffold [1]. The meta-positioning of the bromine offers steric accessibility distinct from the ortho-isomer, which may experience steric congestion from the adjacent butenoic acid chain, and electronic properties distinct from the para-isomer, where resonance effects differ. The 2-bromo positional isomer (CAS for (2E)-3-(2-bromophenyl)but-2-enoic acid, available from smolecule.com) places the coupling handle in closer steric proximity to the alkenoic acid moiety, which in some cross-coupling protocols can reduce catalytic efficiency due to steric shielding . No comparative catalytic turnover data are available in the public domain for these specific isomers, but established principles of palladium-catalyzed cross-coupling predict that meta-substituted aryl bromides generally undergo oxidative addition with similar or greater efficiency compared to ortho-substituted congeners due to reduced steric hindrance at the metal center.

Cross-coupling Suzuki reaction Late-stage functionalization

Application Scenarios for (2E)-3-(3-Bromophenyl)but-2-enoic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization via Meta-Bromo Pharmacophore Exploitation

Programs targeting enzymes where meta-bromophenyl butenoic acid analogs have demonstrated binding (e.g., Kynurenine-3-hydroxylase with IC50 of 1,700 nM, or HIV-1 integrase with IC50 of 2,000 nM for the related scaffold) can utilize this compound as a core scaffold for SAR expansion. The defined E-geometry and β-methyl group provide differential starting points compared to cinnamic acid-based leads. [1] [2]

Organic Synthesis: Conjugate Addition and Heterocycle Construction Using an E-Configured Michael Acceptor

The E-α,β-unsaturated acid functionality enables 1,4-conjugate additions for synthesizing β-substituted propanoic acid derivatives, δ-lactones via DMAP-catalyzed [4+2] cycloaddition with ketones, and heterocyclic building blocks such as pyridazinones. The meta-bromo substituent remains available for subsequent cross-coupling diversification after the initial conjugate addition step.

Chemical Biology: Tool Compound Development via Meta-Bromo-Directed Functionalization

The meta-bromo substituent provides a site for late-stage Suzuki, Sonogashira, or Buchwald-Hartwig coupling to introduce fluorescent reporters, affinity tags, or photo-crosslinking moieties. This enables the conversion of the parent scaffold into chemical biology probes while preserving the E-α,β-unsaturated acid pharmacophore for target engagement. [3]

Process Chemistry: Scale-Up Candidate with Commercially Defined Specifications

The compound is available in multi-gram quantities (1 g, 5 g, 10 g) with defined purity (≥95%) and specified E-stereochemistry. This commercial specification supports reproducible scale-up of synthetic routes dependent on defined stereochemistry, and the multiple supplier listing reduces single-source procurement risk for early-stage process development.

Quote Request

Request a Quote for (2E)-3-(3-Bromophenyl)but-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.